molecular formula C25H24N4O4 B15040478 (3,5-Dimethoxyphenyl)(3-mesityl-9H-[1,2,3,5]oxatriazolo[3,2-A][1,2,3]benzotriazol-9-YL)methanone

(3,5-Dimethoxyphenyl)(3-mesityl-9H-[1,2,3,5]oxatriazolo[3,2-A][1,2,3]benzotriazol-9-YL)methanone

Cat. No.: B15040478
M. Wt: 444.5 g/mol
InChI Key: NHMOYGHTLZOXKB-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(3-mesityl-9H-[1,2,3,5]oxatriazolo[3,2-A][1,2,3]benzotriazol-9-YL)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzotriazole ring fused with an oxatriazole ring, along with a mesityl and a dimethoxyphenyl group

Preparation Methods

The synthesis of (3,5-Dimethoxyphenyl)(3-mesityl-9H-[1,2,3,5]oxatriazolo[3,2-A][1,2,3]benzotriazol-9-YL)methanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Ring: This can be achieved by reacting an appropriate aromatic amine with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then treated with sodium azide to yield the benzotriazole ring.

    Formation of the Oxatriazole Ring: The benzotriazole intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a catalyst to form the oxatriazole ring.

    Introduction of the Mesityl and Dimethoxyphenyl Groups:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.

Chemical Reactions Analysis

(3,5-Dimethoxyphenyl)(3-mesityl-9H-[1,2,3,5]oxatriazolo[3,2-A][1,2,3]benzotriazol-9-YL)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

(3,5-Dimethoxyphenyl)(3-mesityl-9H-[1,2,3,5]oxatriazolo[3,2-A][1,2,3]benzotriazol-9-YL)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Materials Science: It is used in the development of new materials with unique electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)(3-mesityl-9H-[1,2,3,5]oxatriazolo[3,2-A][1,2,3]benzotriazol-9-YL)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the substituents. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(3,5-Dimethoxyphenyl)(3-mesityl-9H-[1,2,3,5]oxatriazolo[3,2-A][1,2,3]benzotriazol-9-YL)methanone can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the nature and position of the substituents, which can significantly impact their chemical reactivity and biological activity

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone

InChI

InChI=1S/C25H24N4O4/c1-15-10-16(2)23(17(3)11-15)24-26-33-29-27(24)21-8-6-7-9-22(21)28(29)25(30)18-12-19(31-4)14-20(13-18)32-5/h6-14H,1-5H3

InChI Key

NHMOYGHTLZOXKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC(=CC(=C5)OC)OC)C

Origin of Product

United States

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